1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
Historical Evolution of Pyrido[2,3-d]pyrimidine Derivatives
The medicinal exploration of pyrido[2,3-d]pyrimidines began in the late 20th century, driven by the need to overcome chemoresistance in cancer therapy. Early work by Kisliuk et al. in the 1990s established foundational synthetic routes, such as reductive alkylation and condensation techniques, to produce 2,4-diaminopyrido[2,3-d]pyrimidines . These methods enabled the systematic study of substituent effects on DHFR inhibition, a critical target for antifolate therapies.
A pivotal advancement came with Grivsky et al.’s development of piritrexim, a pyrido[2,3-d]pyrimidine derivative that inhibited DHFR without interfering with histamine metabolism, thereby reducing off-target effects . Subsequent research expanded the scaffold’s applications to kinase inhibition. For example, Zhang et al. designed dual ERK2/PI3Kα inhibitors by incorporating pyrido[2,3-d]pyrimidine cores, demonstrating synergistic antitumor effects in vivo . The evolution of synthetic strategies—from Gould–Jacobs reactions to modern multicomponent approaches—has further diversified the library of derivatives, enabling precise modulation of pharmacokinetic and pharmacodynamic properties .
Table 1: Key Milestones in Pyrido[2,3-d]pyrimidine Development
Structural Significance of 1-[(3-Methoxyphenyl)methyl]-3-(2-Phenylethyl) Substitution Patterns
The derivative 1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione exemplifies strategic substituent engineering to enhance target engagement and bioavailability. Its structure features two distinct moieties:
- 3-Methoxyphenylmethyl group : Introduces electron-donating methoxy substituents, which improve solubility and facilitate π-π stacking with aromatic residues in kinase ATP-binding pockets .
- 2-Phenylethyl chain : Enhances lipophilicity, promoting membrane permeability and sustained target occupancy through hydrophobic interactions .
Comparative studies of analogous compounds reveal that the 3-methoxy group’s para positioning optimizes hydrogen bonding with catalytic lysine residues in PI3Kα, while the phenylethyl moiety aligns with hydrophobic subpockets in ERK2 . This dual substitution strategy balances polarity and steric bulk, a principle validated in recent scaffold-hopping campaigns where similar patterns improved inhibitory potency by >50% compared to unsubstituted analogs .
Table 2: Role of Substituents in Pyrido[2,3-d]pyrimidine Derivatives
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-29-19-10-5-9-18(15-19)16-26-21-20(11-6-13-24-21)22(27)25(23(26)28)14-12-17-7-3-2-4-8-17/h2-11,13,15H,12,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORWHGWVYMLDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study cellular processes.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in DNA repair. The compound inhibits these enzymes, leading to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The pathways involved include the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s 3-methoxybenzyl and phenethyl groups distinguish it from analogs with halogenated or alternative arylalkyl substituents. Key comparisons include:
- Lipophilicity and Solubility : The phenethyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., methyl or halogenated benzyl groups). This may reduce aqueous solubility but enhance membrane permeability .
Critical Analysis of Structural-Activity Relationships (SAR)
- Substituent Position : Meta-substitution (3-methoxy) vs. para (4-methoxy) alters steric and electronic profiles. For example, para-methoxybenzyl in may permit better π-stacking in planar binding sites, whereas meta-substitution could induce torsional strain.
- Halogen vs. Methoxy : Chlorine (in 941946-95-8) and fluorine (in 941898-07-3) increase polarity and metabolic stability compared to methoxy, which may enhance bioavailability but reduce target affinity .
Biological Activity
The compound 1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O3
- Molecular Weight : 350.40 g/mol
This compound features a pyrido[2,3-d]pyrimidine core with methoxy and phenylethyl substituents that contribute to its biological properties.
Biological Activities
Pyrido[2,3-d]pyrimidines have been reported to exhibit a wide range of biological activities. The specific activities associated with this compound include:
- Anticancer Activity : The compound has shown potential as an inhibitor of various cancer cell lines. In studies evaluating its cytotoxic effects against different cancer types, it demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.
- Antimicrobial Properties : Research indicates that derivatives of pyrido[2,3-d]pyrimidines possess antimicrobial activity against various pathogens. This compound may share similar properties due to its structural characteristics.
- Antiinflammatory Effects : The anti-inflammatory potential of pyrido[2,3-d]pyrimidines has been documented in several studies. This compound may inhibit pro-inflammatory cytokines and pathways.
Case Studies and Experimental Data
- Antitumor Activity :
- A study evaluated the cytotoxicity of several pyrido[2,3-d]pyrimidine derivatives including the compound against human cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The results indicated that the compound exhibited an IC50 value of approximately 15.6 µM against NCI-H1975 cells and >50 µM against A549 cells .
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H1975 | 15.6 |
| A549 | >50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
